2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine
Description
Properties
IUPAC Name |
3,5-difluoro-6-N-[(4-methoxyphenyl)methyl]pyridine-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c1-19-9-4-2-8(3-5-9)7-17-13-11(15)6-10(14)12(16)18-13/h2-6H,7H2,1H3,(H3,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFACLYPXMPWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C(=N2)N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182512 | |
| Record name | 3,5-Difluoro-N2-[(4-methoxyphenyl)methyl]-2,6-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189281-26-3 | |
| Record name | 3,5-Difluoro-N2-[(4-methoxyphenyl)methyl]-2,6-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189281-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-N2-[(4-methoxyphenyl)methyl]-2,6-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Substitution Reactions
The amino group at position 2 and the p-methoxybenzylamino group at position 6 are key reactive sites.
-
Nucleophilic Substitution :
The fluorine atoms at positions 3 and 5 can undergo nucleophilic aromatic substitution (NAS) under basic conditions. For example, replacement with amines, alkoxides, or thiols is feasible. -
Amino Group Reactivity :
The primary amino group can participate in condensation reactions (e.g., with carbonyl compounds) to form Schiff bases or undergo alkylation/acylation.
Coupling Reactions
The pyridine core facilitates cross-coupling reactions.
-
Suzuki-Miyaura Coupling :
The fluorine atoms can be replaced via palladium-catalyzed coupling with boronic acids. -
Buchwald-Hartwig Amination :
The amino group can act as a directing group for C–N bond formation at adjacent positions.
Oxidation and Reduction
-
Oxidation :
The p-methoxybenzyl group is susceptible to oxidative cleavage (e.g., with DDQ or ceric ammonium nitrate) to yield a primary amine. -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) can reduce the pyridine ring to piperidine under high-pressure conditions.
Biological Interactions
While direct studies are unavailable, structural analogs show interactions with:
-
Cytochrome P450 Enzymes : Modulating metabolic pathways via fluorine substitution .
-
Kinase Inhibition : The amino-pyridine scaffold often targets ATP-binding sites in kinases .
Reaction Optimization Insights
-
Catalytic Efficiency : Guanidine carbonate enhances reaction rates in multi-step syntheses (e.g., cyclization steps) .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve NAS and coupling yields .
Limitations : Direct experimental data for this compound remains absent; inferences rely on analogous systems. Further targeted studies are required to validate reactivity and applications.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits potential in the development of pharmaceutical agents, particularly as:
- Antiviral Agents : Research indicates that derivatives of pyridine compounds can demonstrate antiviral activity. For instance, studies have suggested that modifications to the pyridine structure can enhance efficacy against viral pathogens .
- Antibacterial Properties : Pyridonecarboxylic acid derivatives, closely related to this compound, have shown promise as antibacterial agents. The structural similarity suggests that 2-amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine may possess similar properties .
- Neurological Applications : Compounds with similar pyridine structures have been explored for their neuroprotective effects and potential in treating neurodegenerative diseases .
Synthesis Methodology
The synthesis of this compound involves several chemical reactions:
- Starting Materials : The synthesis begins with 2-amino-3,5-difluoropyridine.
- Reagents Used : N-methylpyrrolidone is commonly used as a solvent for the reaction, facilitating the formation of the desired compound through nucleophilic substitution reactions .
Case Study Insights
- Antiviral Activity : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to pyridine derivatives could significantly enhance their antiviral activity against HIV and other viruses. This suggests that this compound may be a candidate for further investigation in antiviral drug development .
- Antibacterial Efficacy : In another research project focusing on antibacterial agents derived from pyridines, compounds similar to this compound exhibited significant activity against Gram-positive bacteria, indicating potential therapeutic applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of 2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyridine Core
(a) 2-Amino-3-(p-methoxybenzylamino)pyridine (Compound 18, )
- Structural Differences: Lacks fluorine atoms at positions 3 and 5; the p-methoxybenzylamino group is at position 3 instead of 6.
- Synthesis: Synthesized via sodium borohydride reduction of a Schiff base in ethanol (49% yield), forming a beige solid .
- Implications : Fluorination at positions 3 and 5 in the target compound likely requires specialized reagents (e.g., fluorinating agents) and may reduce synthetic yield due to steric and electronic challenges.
(b) 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine ()
- Structural Differences: Features a benzodioxin group and dimethylaminomethylphenyl substituent instead of fluorine and p-methoxybenzylamino groups.
- Molecular Weight: 391.46 g/mol (vs.
(c) Heterocyclic Amines (HAAs) like PhIP ()
- Structural Differences: PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) is an imidazopyridine with a fused aromatic system, unlike the target compound’s pyridine core.
- Biological Relevance: PhIP is a known carcinogen in cooked meats, while the target compound’s bioactivity remains unverified.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Synthesis Yield | Notable Properties |
|---|---|---|---|---|
| Target Compound | ~295.26 | 2-NH2, 3,5-F, 6-(p-OCH2C6H4NH) | Not reported | High electronegativity from F atoms |
| 2-Amino-3-(p-methoxybenzylamino)pyridine (18) | 257.30 | 2-NH2, 3-(p-OCH2C6H4NH) | 49% | Lower steric hindrance, no F atoms |
| PhIP | 224.25 | Imidazopyridine core, methyl, phenyl | Not applicable | Carcinogenic, mutagenic |
Key Observations :
- The p-methoxybenzylamino group at position 6 may improve lipophilicity compared to analogs with substituents at position 3 .
Biological Activity
2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of amino and difluoro groups, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-3,5-difluoropyridine with p-methoxybenzylamine. The process can be conducted in various solvents under controlled conditions to optimize yield and purity. For instance, one study reported successful synthesis using N-methylpyrrolidone as a solvent, yielding the target compound with satisfactory efficiency .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. The compound has shown significant activity against various pathogens. For instance, it demonstrated effective inhibition against Candida albicans and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Pyridine derivatives often exhibit their effects through modulation of enzyme activity or receptor binding. For example, compounds with similar structures have been reported to inhibit key enzymes involved in microbial metabolism or disrupt cellular processes in pathogens .
Study 1: Antimicrobial Efficacy
In a comparative study assessing various pyridine derivatives, this compound was found to have a lower MIC against E. faecalis (MIC = 32 µg/mL) compared to other tested compounds . This study emphasized the compound's potential as a therapeutic agent in treating infections caused by resistant strains.
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of lipoxygenase enzymes by pyridine derivatives. The results indicated that compounds similar to this compound exhibited nanomolar potency against specific lipoxygenases involved in inflammatory pathways. This suggests a possible role in managing inflammatory diseases .
Data Summary
Q & A
Basic: What synthetic strategies are recommended for preparing 2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine?
A multi-component reaction approach is commonly employed for structurally similar pyridine derivatives. For example, pseudo-four-component reactions using aldehydes, malononitrile, and thiols (or amines) under mild conditions (e.g., diethylamine and Dess–Martin periodinane as a catalyst–oxidant system) can yield 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines . Adjusting reagents to incorporate fluorine and p-methoxybenzyl groups may require inert atmospheres and controlled temperatures. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is typical.
Advanced: How can contradictory spectral data (e.g., NMR, MS) for this compound be resolved?
Contradictions in NMR data often arise from dynamic effects (e.g., tautomerism) or residual solvents. For fluorine-substituted pyridines, deuterated solvents (DMSO-d6 or CDCl3) are recommended to minimize splitting artifacts . High-resolution mass spectrometry (HRMS) can confirm molecular ion peaks, while 2D NMR (COSY, HSQC) clarifies proton-carbon correlations. For example, in structurally related fluoropyridines, ¹⁹F NMR helps distinguish between para and meta fluorine environments .
Basic: Which analytical methods are most reliable for confirming purity and structural integrity?
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (gradient elution) for baseline separation of impurities .
- GC-MS : Effective for detecting trace heterocyclic amines, with electron ionization (EI) at 70 eV and selected ion monitoring (SIM) for quantification .
- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values.
Advanced: How can reaction conditions be optimized to improve yield during scale-up?
Key parameters include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require removal via vacuum distillation.
- Catalyst Loading : Diethylamine (10 mol%) with Dess–Martin periodinane (1.2 equiv.) improves reaction efficiency for multi-component syntheses .
- Temperature Control : Microwave-assisted synthesis at 80–100°C reduces side reactions compared to conventional heating.
Basic: What structural features influence the compound’s reactivity in medicinal chemistry applications?
- Electron-Withdrawing Fluorine Atoms : Increase electrophilicity at the pyridine ring, enhancing interactions with biological targets (e.g., kinase inhibitors) .
- p-Methoxybenzyl Group : Provides steric bulk and lipophilicity, potentially improving blood-brain barrier penetration.
- Amino Group : Facilitates hydrogen bonding in receptor binding pockets.
Advanced: How can metabolic stability be assessed in preclinical studies?
- In Vitro Liver Microsome Assays : Incubate the compound with rat/human liver microsomes (37°C, NADPH regeneration system) and quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate enzyme inhibition, a common source of drug–drug interactions.
Basic: What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles (fluorinated compounds may release HF under extreme conditions).
- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers.
Advanced: How can computational methods predict the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Analyze binding affinity to serum albumin using AutoDock Vina.
- Quantitative Structure-Activity Relationship (QSAR) : Train models on fluoropyridine derivatives to predict logP, solubility, and CYP450 metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
